4-Chloro-2,6-diiodophénol

Vue d'ensemble

Description

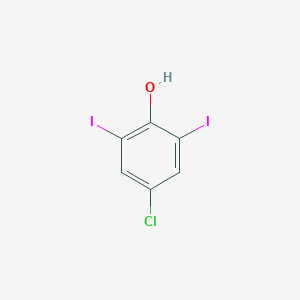

4-Chloro-2,6-diiodophenol is an organohalogen compound with the molecular formula C6H3ClI2O It is characterized by the presence of chlorine and iodine atoms attached to a phenolic ring

Applications De Recherche Scientifique

Pharmaceuticals

4-Chloro-2,6-diiodophenol has been investigated for its potential as a pharmaceutical agent due to its biological activities:

- Anti-inflammatory Activity : The compound has shown significant inhibition of lipoxygenase, an enzyme involved in the inflammatory process. This property positions it as a candidate for treating leukotriene-mediated diseases such as asthma and psoriasis .

- Antibacterial and Antifungal Properties : Studies have demonstrated its efficacy against various Gram-positive bacteria and fungi. Its Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity against pathogens like Staphylococcus aureus and Candida species .

Material Science

Due to its stability and reactivity, 4-Chloro-2,6-diiodophenol is utilized in the development of advanced materials:

- Disinfectants : It serves as an effective disinfectant in water purification processes, demonstrating significant antimicrobial properties that make it suitable for use in various sanitation applications .

- Synthesis of Organic Compounds : The compound acts as a precursor in the synthesis of complex organic molecules and polymers, facilitating the development of specialty chemicals .

Environmental Applications

Research has highlighted the environmental impact of halogenated phenols:

- Larvicidal Activity : 4-Chloro-2,6-diiodophenol exhibits high toxicity against Aedes aegypti larvae, making it a potential agent for controlling mosquito populations that transmit diseases like dengue fever. Its LC50 value is significantly lower than that of its analogs, indicating higher effectiveness .

Case Study 1: Inhibition of Lipoxygenase

A study demonstrated that 4-Chloro-2,6-diiodophenol effectively inhibits lipoxygenase activity, leading to reduced leukotriene production. This suggests its utility in developing anti-inflammatory medications.

Case Study 2: Antibacterial Efficacy

In comparative studies against various bacterial strains, 4-Chloro-2,6-diiodophenol exhibited potent antibacterial properties with low MIC values. This positions it as a promising candidate for new antibacterial formulations .

Case Study 3: Toxicity to Mosquito Larvae

Research evaluating the larvicidal effects of phenolic compounds found that 4-Chloro-2,6-diiodophenol had an LC50 of 11.53 mg/L against Aedes aegypti, confirming its potential as a biocontrol agent in vector management strategies .

Mécanisme D'action

Target of Action

4-Chloro-2,6-diiodophenol is a disinfectant that belongs to the family of phenolic compounds . It has been shown to be effective against Diptera, Culicidae, and Trichoptera . These are families of insects, suggesting that the primary targets of this compound are certain types of insects.

Mode of Action

It is known that it reacts with chlorine to form chloral hydrate . This reaction rate has been shown to increase with population density .

Biochemical Pathways

Its reaction with chlorine to form chloral hydrate suggests that it may interfere with biochemical pathways involving chlorine or related compounds .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . Its Log Kp (skin permeation) is -5.54 cm/s .

Result of Action

Its effectiveness as a disinfectant suggests that it likely causes cellular damage or death in its target organisms .

Action Environment

The effectiveness of 4-Chloro-2,6-diiodophenol as a disinfectant has been found to be dependent on the concentration of chlorine in the water . This suggests that environmental factors, such as chlorine concentration and possibly other water quality parameters, can influence the compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

4-Chloro-2,6-diiodophenol plays a significant role in biochemical reactions, particularly as a disinfectant. It interacts with chlorine to form chloral hydrate, an intermediate in the synthesis of trichloroacetic acid . This reaction is influenced by the concentration of chlorine and population density . The compound’s effectiveness as a disinfectant is attributed to its ability to disrupt cellular processes in microorganisms, leading to their inactivation.

Cellular Effects

4-Chloro-2,6-diiodophenol affects various types of cells and cellular processes. It has been shown to be effective against insect larvae, such as those of Diptera, Culicidae, and Trichoptera . The compound disrupts cellular metabolism and gene expression in these organisms, leading to their eventual death. Additionally, it may influence cell signaling pathways, although specific details on these interactions are limited.

Molecular Mechanism

At the molecular level, 4-Chloro-2,6-diiodophenol exerts its effects through interactions with biomolecules and enzymes. It reacts with chlorine to form chloral hydrate, which can further participate in biochemical reactions . The compound’s phenolic structure allows it to interact with proteins and enzymes, potentially inhibiting or activating them. These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2,6-diiodophenol change over time. The compound’s stability and degradation are influenced by environmental factors such as light and temperature . Long-term exposure to 4-Chloro-2,6-diiodophenol can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression. These effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of 4-Chloro-2,6-diiodophenol vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity, while higher doses can lead to adverse effects such as acute toxicity and disruption of metabolic processes . Threshold effects are observed, where a certain concentration of the compound is required to achieve a significant biological response. Toxic effects at high doses include cellular damage and potential organ toxicity.

Metabolic Pathways

4-Chloro-2,6-diiodophenol is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound reacts with chlorine to form chloral hydrate, which is further metabolized to trichloroacetic acid . These reactions are part of the broader metabolic processes that involve the detoxification and elimination of the compound from the organism. The presence of 4-Chloro-2,6-diiodophenol can also affect metabolic flux and metabolite levels in cells.

Transport and Distribution

Within cells and tissues, 4-Chloro-2,6-diiodophenol is transported and distributed through interactions with transporters and binding proteins . The compound’s phenolic structure allows it to interact with cellular membranes, facilitating its movement across different compartments. Its distribution is influenced by factors such as concentration gradients and the presence of specific transport proteins.

Subcellular Localization

4-Chloro-2,6-diiodophenol localizes to specific subcellular compartments, where it exerts its biochemical effects . The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its activity and function are influenced by its localization, with potential effects on organelle-specific processes such as mitochondrial respiration or lysosomal degradation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Chloro-2,6-diiodophenol can be synthesized through several methods. One common approach involves the iodination of 4-chlorophenol. The reaction typically uses potassium iodide and potassium iodate in the presence of hydrochloric acid in a methanol-water mixture at room temperature .

Industrial Production Methods: Industrial production of 4-Chloro-2,6-diiodophenol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality.

Types of Reactions:

Oxidation: 4-Chloro-2,6-diiodophenol can undergo oxidation reactions, leading to the formation of quinones.

Reduction: Reduction of this compound can yield dehalogenated phenols.

Substitution: It can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium hydroxide or amines are employed under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dehalogenated phenols.

Substitution: Phenolic derivatives with substituted nucleophiles.

Comparaison Avec Des Composés Similaires

- 4-Chloro-2-iodophenol

- 2,6-Diiodophenol

- 4-Chlorophenol

Comparison: 4-Chloro-2,6-diiodophenol is unique due to the presence of both chlorine and iodine atoms on the phenolic ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Compared to its analogs, it offers a broader range of applications in synthesis and research .

Activité Biologique

4-Chloro-2,6-diiodophenol (C6H3ClI2O), an organohalogen compound, has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloro-2,6-diiodophenol is characterized by a phenolic ring substituted with chlorine and iodine atoms. Its molecular structure significantly influences its reactivity and biological activity. The presence of halogen atoms enhances the compound's pharmacological properties, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that 4-Chloro-2,6-diiodophenol exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial and fungal strains. For instance, studies have demonstrated its effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of 4-Chloro-2,6-diiodophenol

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Candida albicans | 12 | |

| Escherichia coli | 10 |

The antimicrobial activity of 4-Chloro-2,6-diiodophenol is believed to result from its ability to disrupt cellular membranes and inhibit enzyme functions critical for microbial survival. The compound interacts with biomolecules such as proteins and nucleic acids, leading to cell death or impaired growth .

Laboratory Studies

In laboratory settings, 4-Chloro-2,6-diiodophenol has been tested for its efficacy against insect larvae, particularly those belonging to the Diptera and Culicidae families. These studies revealed that the compound effectively reduces larval populations, indicating potential applications in pest control .

Toxicological Assessments

Toxicological studies have assessed the safety profile of 4-Chloro-2,6-diiodophenol. In one study involving rats, exposure to high concentrations resulted in significant changes in body weight and organ health. Notably, there were observed increases in squamous cell papillomas in the forestomach at elevated doses . These findings underscore the importance of evaluating both therapeutic benefits and potential risks associated with this compound.

Research Findings

Recent studies have expanded on the potential therapeutic applications of 4-Chloro-2,6-diiodophenol. Its role as a lead compound in drug development targeting inflammatory diseases has been highlighted due to its ability to inhibit enzymes involved in inflammatory processes .

Table 2: Summary of Research Findings on Biological Activity

Propriétés

IUPAC Name |

4-chloro-2,6-diiodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClI2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFDGPBRXPCSBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClI2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436564 | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15459-50-4 | |

| Record name | 4-Chloro-2,6-diiodophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15459-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-CHLORO-2,6-DIIODOPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Chloro-2,6-diiodophenol a potential alternative for controlling Aedes aegypti larvae?

A: The research paper "Evaluation of Toxicity of Phenolic Compounds Using Aedes aegypti (Diptera: Culicidae) and Artemia salina" investigates the larvicidal activity of 4-Chloro-2,6-diiodophenol against Aedes aegypti mosquito larvae. The study demonstrated that 4-Chloro-2,6-diiodophenol exhibited higher toxicity against the larvae compared to another phenolic compound, 2,6-diiodophenol. While the study acknowledges that 4-Chloro-2,6-diiodophenol was less toxic than the organophosphate Temephos®, a common larvicide, it highlights the compound's potential as a larvicide, particularly considering the need to explore alternative control methods. This is especially important due to increasing concerns about the environmental impact and potential resistance development associated with existing larvicides.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.